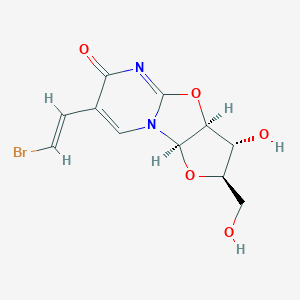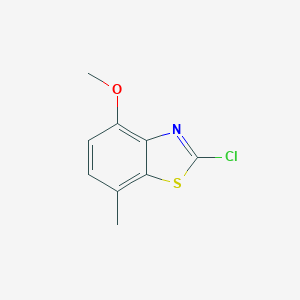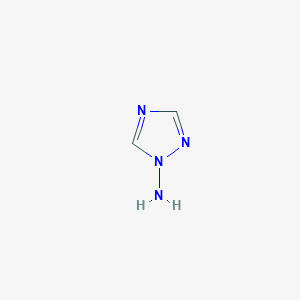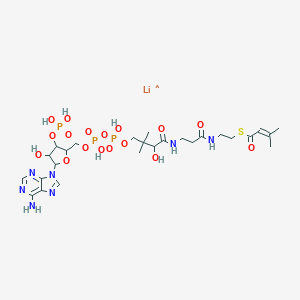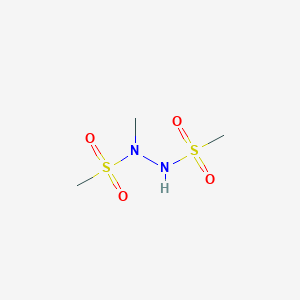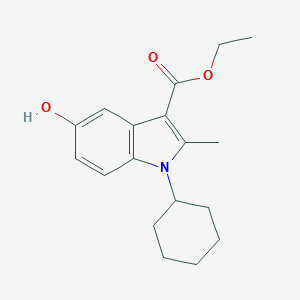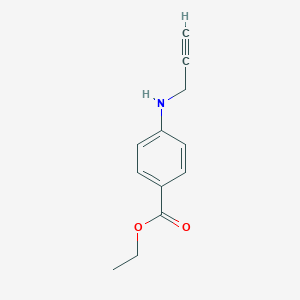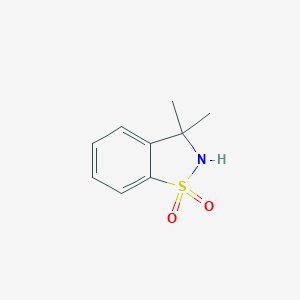
2-((Chloromethyl)thio)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-((Chloromethyl)thio)pyrimidine often involves multi-step reactions with key intermediates. For example, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for small molecule anticancer drugs, is achieved from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, with an optimized method yielding up to 44.6% total yield (Jianlan Kou & Feiyi Yang, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-((Chloromethyl)thio)pyrimidine has been extensively studied using techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction. These analyses reveal intricate details about the arrangement of atoms, including non-covalent interactions that contribute to the stability and properties of the molecules (Yu Zhang et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-((Chloromethyl)thio)pyrimidine derivatives can be quite diverse, with various substitutions on the pyrimidine ring affecting their behavior in chemical reactions. For example, the synthesis of thieno[2,3-d]pyrimidines involves reactions of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate, showcasing the versatility of pyrimidine derivatives in heterocyclic chemistry (I. Kulakov et al., 2009).
Physical Properties Analysis
The physical properties of 2-((Chloromethyl)thio)pyrimidine derivatives, such as solubility, melting point, and crystal structure, are critical for their application and handling. X-ray crystallography offers insights into the crystal packing and molecular conformation, revealing how these molecules interact in the solid state to form stable structures (M. Al‐Refai et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, define the utility of 2-((Chloromethyl)thio)pyrimidine in synthesis and drug design. Studies on derivatives such as 2-chloroquinazolin-4-ols demonstrate the potential for innovative synthetic routes and applications in medicinal chemistry (Michael Callingham et al., 2015).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
2-((Chloromethyl)thio)pyrimidine derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds, after undergoing certain modifications, show significant promise as antibacterial and antifungal agents. This includes work on heterocyclic compounds containing thieno[2,3-d]pyrimidine moieties, which demonstrate powerful antimicrobial properties against various bacterial and fungal genera (Saber et al., 2020). Similar antimicrobial potential has been noted in other studies focusing on different functional group derivatives of 2-((Chloromethyl)thio)pyrimidine, reinforcing its utility in combating microbial infections (Etemadi et al., 2016).
Structural and Synthetic Chemistry
The structural and synthetic aspects of 2-((Chloromethyl)thio)pyrimidine derivatives have been a focal point of research, exploring their chemical properties and potential applications in drug development. Studies have detailed the synthesis, reactions, and biological evaluations of various pyrimidine derivatives, highlighting their potential in creating effective antimicrobial agents and exploring their structural dynamics via X-ray crystallography and other analytical methods (Sayed et al., 2006). These studies not only illuminate the structural intricacies of these compounds but also hint at their multifaceted applications in pharmaceutical chemistry.
Bioactive Compound Development
The development of bioactive compounds is another significant area where 2-((Chloromethyl)thio)pyrimidine derivatives are making a mark. Research has shown that merging different groups with the thieno[2,3-d]pyrimidine heterocyclic ring can enhance its antibacterial, antifungal, and anti-inflammatory activities, pointing towards its potential in developing new therapeutic agents (Tolba et al., 2018).
Nonlinear Optics (NLO) Applications
In the field of materials science, particularly nonlinear optics, derivatives of 2-((Chloromethyl)thio)pyrimidine have been investigated for their potential applications. Studies involving density functional theory (DFT) calculations have shown that certain derivatives exhibit promising NLO properties, paving the way for their use in optoelectronic and high-tech applications (Hussain et al., 2020).
Orientations Futures
Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Propriétés
IUPAC Name |
2-(chloromethylsulfanyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-4-9-5-7-2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFZILWLCPSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Chloromethyl)thio)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



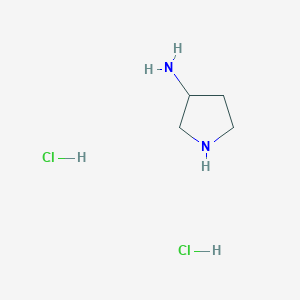
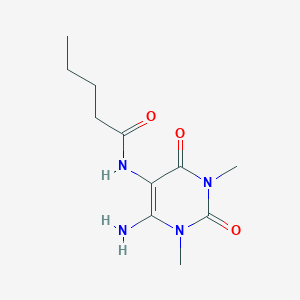
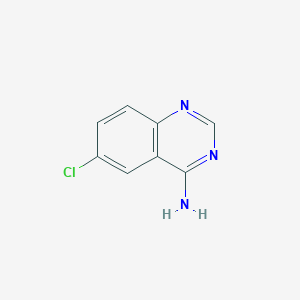
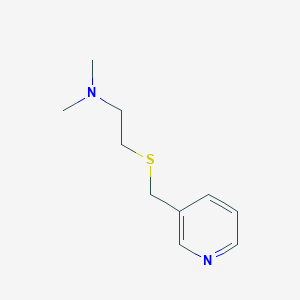
![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)
